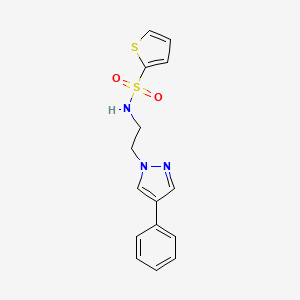

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The obtained palladium (II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with styrenes .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by 1H, 13C NMR spectra and HRMS .

科学的研究の応用

Synthesis and Characterization

- The synthesis of metal complexes derived from pyrazole-based sulfonamides, including the evaluation of their inhibitory activities on human carbonic anhydrase isoenzymes I and II, has been a significant area of research. These complexes have shown potent inhibitory activity, indicating their potential in therapeutic applications (Büyükkıdan et al., 2017).

- Another study focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their antibacterial activities. The study highlighted the potential of these compounds as antibacterial agents, with several demonstrating high activity levels (Azab, Youssef, & El-Bordany, 2013).

Biological Activities

- Research into sulfonamide derivatives has also encompassed their anticancer and radiosensitizing properties. A series of sulfonamide derivatives were synthesized and tested for in vitro anticancer activity against human tumor liver cell line (HEPG-2), with some compounds showing higher activity than doxorubicin, a commonly used anticancer drug (Ghorab et al., 2015).

- The antiproliferative activities of pyrazole-sulfonamide derivatives were assessed against HeLa and C6 cell lines, revealing cell-selective effects and broad-spectrum antitumor activity for some compounds. This suggests their potential as cancer therapeutic agents (Mert et al., 2014).

- A study on the synthesis and characterization of celecoxib derivatives as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents revealed that some compounds exhibited promising activities, highlighting the multifunctional potential of sulfonamide derivatives in therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial and Antioxidant Evaluation

- The antimicrobial activity of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety was explored, showing that these compounds have promising antimicrobial properties, which could be beneficial in developing new antimicrobial agents (Darwish et al., 2014).

- The antioxidant activities of 1H-3-indolyl derivatives, designed by incorporating heterocycles with indole and thiophene, were assessed, with some compounds exhibiting superior antioxidant activity compared to ascorbic acid. This study emphasizes the potential of these derivatives as effective antioxidants (Aziz et al., 2021).

将来の方向性

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets in a way that modulates their activity .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds have been known to exhibit a range of pharmacokinetic properties, influencing their bioavailability .

Result of Action

Similar compounds have been known to exert a range of effects at the molecular and cellular levels .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

特性

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c19-22(20,15-7-4-10-21-15)17-8-9-18-12-14(11-16-18)13-5-2-1-3-6-13/h1-7,10-12,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPCESGAWJSTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2473441.png)

![N-(1-cyanocyclopentyl)-2-[2-(N-methylanilino)anilino]acetamide](/img/structure/B2473442.png)

![5-isopropyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2473445.png)

![5-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B2473446.png)

![N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2473448.png)

![[1-(2-Chloropropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B2473451.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2473456.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473461.png)

![1-(4-Chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2473464.png)